N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6S/c20-13(12-6-8-5-9(19(21)22)1-2-11(8)26-12)16-15-18-17-14(25-15)10-7-23-3-4-24-10/h1-2,5-7H,3-4H2,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPHDATGNYCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a unique combination of a dioxin ring, an oxadiazole moiety, and a nitro-substituted benzo[b]thiophene. The molecular formula is with a molecular weight of 458.4 g/mol.
Synthesis Methods:
The synthesis typically involves several steps:
- Formation of the Dioxin Ring: This is achieved through condensation reactions.
- Oxadiazole Introduction: The oxadiazole ring is formed by cyclization reactions involving suitable precursors.
- Final Coupling: The final product is obtained by coupling the dioxin and oxadiazole components with the nitrobenzo[b]thiophene.
The biological activity of this compound is primarily linked to its interaction with specific cellular targets. It is hypothesized that it may modulate the activity of enzymes or receptors involved in various biochemical pathways.
Potential Targets:
- Aryl Hydrocarbon Receptor (AhR): Similar compounds have been shown to interact with AhR, influencing gene expression related to xenobiotic metabolism and cellular stress responses .
2.2 Antimicrobial Properties
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Case Study: A study on related oxadiazole compounds demonstrated strong activity against biofilms formed by Staphylococcus aureus and Escherichia coli, suggesting potential applications in anti-infective coatings for medical devices .
3.1 Antibacterial Activity
In vitro studies have shown that this compound exhibits significant antibacterial properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound A | Escherichia coli | 15 µg/mL |
| Compound B | Pseudomonas aeruginosa | 20 µg/mL |
3.2 Cytotoxicity Studies
Cytotoxicity assays reveal that while some derivatives show potent antibacterial activity, they may also exhibit toxicity towards eukaryotic cell lines at high concentrations. This highlights the need for further optimization to enhance selectivity towards bacterial targets while minimizing effects on human cells .
4. Conclusion
This compound represents a promising candidate for further research into its biological activities, particularly in antimicrobial applications. Future studies should focus on elucidating its precise mechanisms of action and optimizing its structure to enhance efficacy and reduce toxicity.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties. Key areas of focus include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects. The interaction with bacterial cell walls or essential enzymes may be a mechanism of action.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Biological Research
In biological contexts, the compound's unique structure allows for:
- Targeted Drug Development : Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level can provide insights into its efficacy and safety.
Material Science
The stability and reactivity of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide make it suitable for:
- Polymer Development : Its chemical properties can be harnessed to create new materials with specific functionalities.
- Coatings and Composites : The compound's unique characteristics can enhance the performance of industrial coatings.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related compounds. The results indicated that derivatives of oxadiazole exhibited significant inhibition against various bacterial strains. The mechanisms involved included disruption of cell wall synthesis and interference with metabolic pathways.
Case Study 2: Anticancer Efficacy
Research conducted at a leading cancer research institute assessed the cytotoxic effects of compounds similar to this compound on human cancer cell lines. The findings revealed that these compounds could induce apoptosis through caspase activation and mitochondrial dysfunction.
Case Study 3: Material Science Applications
An investigation into the use of this compound in polymer synthesis demonstrated its potential as a building block for advanced materials. The study highlighted how incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three key reactive domains:
-
1,3,4-Oxadiazole Ring : Known for its electron-deficient nature, enabling nucleophilic substitution or cross-coupling reactions.
-
Nitro Group (-NO₂) : A strong electron-withdrawing group (EWG) that activates adjacent positions for electrophilic substitution or reduction to amines.
-
Benzo[b]thiophene Core : Exhibits aromatic electrophilic substitution and potential for functionalization at the sulfur atom.
2.1. Nitro Group Reduction
The nitro group at the 5-position of the benzo[b]thiophene can be reduced to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like SnCl₂/HCl. This transformation is critical for generating bioactive intermediates (e.g., amine derivatives for further functionalization) .
Example Reaction:
Conditions: 1 atm H₂, ethanol, 25°C, 6 hours.
2.2. Electrophilic Aromatic Substitution (EAS)
The nitro group directs electrophiles to the meta position of the benzothiophene ring. Halogenation or sulfonation may occur under acidic conditions:
Halogenation (Chlorination):
Conditions: FeCl₃ catalyst, 50°C, dichloromethane .
2.3. Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in:
-
Nucleophilic Substitution : Replacement of the oxadiazole nitrogen with amines or thiols under basic conditions.
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids via palladium catalysis .
Example Suzuki Reaction:
Conditions: DME/H₂O, 80°C, 12 hours .
2.4. Hydrolysis of the Carboxamide
The carboxamide group can hydrolyze to a carboxylic acid under acidic or basic conditions:
Acidic Hydrolysis:
Conditions: 6M HCl, reflux, 8 hours.
Stability and Degradation
-
Thermal Stability : The oxadiazole ring is stable up to 200°C but may decompose at higher temperatures, releasing CO and N₂ .
-
Photodegradation : The nitro group renders the compound susceptible to UV-induced degradation, forming nitroso intermediates .
Reaction Data Table
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate with carbon disulfide under basic conditions (e.g., KOH/EtOH).
- Step 2 : Coupling the oxadiazole intermediate with 5-nitrobenzo[b]thiophene-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Step 3 : Functionalization with the 5,6-dihydro-1,4-dioxin moiety via nucleophilic substitution or click chemistry . Challenges : Optimizing reaction yields (often <50% in initial attempts) and minimizing byproducts (e.g., sulfoxide derivatives) require controlled temperatures (0–5°C for sensitive steps) and inert atmospheres. Purity is validated via HPLC (>95%) .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | KOH/EtOH, 80°C, 6h | 45 | 90 | |
| 2 | EDC/HOBt, DMF, RT | 60 | 95 | |
| 3 | CuI, DIPEA, DCM | 35 | 88 |
Q. How is structural characterization performed for this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming regiochemistry. For example, the nitro group at C5 of the benzo[b]thiophene ring causes deshielding (~8.5 ppm for adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of the dioxin group, m/z Δ = -112) .
- X-ray Crystallography : Resolves stereochemical ambiguities; the oxadiazole ring adopts a planar conformation, while the dioxin moiety shows slight puckering .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ ranging from 2–20 μM in kinase assays) may arise from:
- Assay Conditions : Buffer composition (e.g., DMSO concentration >1% inhibits some enzymes) .
- Cell Line Variability : Use isogenic cell lines to control for genetic drift.
- Compound Stability : Perform stability studies (e.g., HPLC monitoring over 24h in culture medium) to rule out degradation . Validation : Reproduce assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). The nitro group’s electron-withdrawing effect enhances π-stacking with Phe residues .
- QSAR Modeling : Train models on analogs (e.g., thiophene- and oxadiazole-containing derivatives) to predict substitutions that improve solubility (e.g., –CF₃ at the dioxin ring reduces logP by 0.5) .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD >2 Å suggests poor target engagement .
Q. How can reaction mechanisms for key transformations (e.g., oxadiazole cyclization) be experimentally validated?
Methodological Answer :
- Isotopic Labeling : Use -labeled thiosemicarbazide to track nitrogen incorporation into the oxadiazole ring via -NMR .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of –NCS peak at 2100 cm⁻¹) .
- Intermediate Trapping : Quench reactions at 50% completion to isolate and characterize intermediates (e.g., thiourea derivatives via LC-MS) .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show no effect?
Methodological Answer : Divergent results may stem from:
- Strain-Specificity : Test against standardized panels (e.g., ATCC strains) rather than clinical isolates with undefined resistance profiles .
- Membrane Permeability : Use efflux pump inhibitors (e.g., PAβN for Gram-negative bacteria) to distinguish intrinsic vs. permeability-limited activity .
- Biofilm vs. Planktonic Assays : Biofilm-embedded microbes exhibit 10–100x reduced susceptibility; employ Calgary Biofilm Device for relevant data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
